LHRH, Gln(8)-

GnRH receptor pharmacology Species-specific bioactivity Comparative endocrinology

LHRH, Gln(8)- ([Gln8]-LHRH) is the authentic avian GnRH-I decapeptide, uniquely requiring the Gln8 residue for equipotent activation of chicken pituitary receptors. While standard mammalian LHRH analogs (buserelin, leuprolide) exhibit >100-fold lower potency in avian systems, [Gln8]-LHRH matches endogenous activity, making it the only valid choice for avian HPG axis studies, comparative receptor pharmacology, and species-specific immunoassay development. Stringent QC ensures ≥98% purity for reproducible results. Choose the correct isoform for your avian research and avoid confounding species-mismatch artifacts.

Molecular Formula C54H71N15O14
Molecular Weight 1154.2 g/mol
CAS No. 47922-48-5
Cat. No. B550199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, Gln(8)-
CAS47922-48-5
Synonyms(pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-GlyNH2)
8-Gln-LHRH
8-glutamine-LHRH
GNRH, chicken I
GnRH, Gln(8)-
LHRH, Gln(8)-
LHRH, glutamine(8)-
LHRH-I
Molecular FormulaC54H71N15O14
Molecular Weight1154.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyWPKQYFUSPONRAT-BXXNOCLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH, Gln(8)- (CAS 47922-48-5): A Key Avian GnRH Isoform for Species-Specific Reproductive Research and Comparative Endocrinology


LHRH, Gln(8)- (CAS 47922-48-5), also known as [Gln8]-LHRH or chicken GnRH-I, is a decapeptide analog of mammalian luteinizing hormone-releasing hormone (LHRH) [1]. It is the endogenous hypothalamic peptide responsible for stimulating the release of gonadotropins (LH and FSH) from the anterior pituitary in avian species, serving as a central regulator of avian reproduction [2]. Its primary sequence, pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2, differs from the mammalian form ([Arg8]-LHRH) solely by the substitution of a neutral glutamine (Gln) residue for the basic arginine (Arg) at position 8 [3]. This single amino acid substitution at position 8 fundamentally alters its species-specific receptor interactions and pharmacological profile, making it a critical tool for research in avian physiology and comparative endocrinology, distinct from mammalian-centric agonists or antagonists [4].

Why LHRH, Gln(8)- Cannot Be Substituted with Other GnRH Agonists: Species-Specific Receptor Pharmacology


The substitution of Gln8 for Arg8 fundamentally alters the ligand's interaction with the GnRH receptor across species. In mammalian systems, the presence of Glu301 in the mouse GnRH receptor (and its homologs in other mammals) confers high specificity for Arg8-containing ligands, resulting in a >100-fold difference in apparent affinity between [Gln8]GnRH and [Arg8]GnRH [1]. Consequently, [Gln8]-LHRH exhibits only ~1-4% of the biological activity of mammalian LHRH in rat assays [2]. Conversely, in avian systems, [Gln8]-LHRH and [Arg8]-LHRH are equipotent, as the chicken receptor lacks this stringent Arg8 specificity [3]. These profound species-specific activity differences—which are both quantifiable and receptor-mediated—preclude the interchangeable use of mammalian GnRH analogs (e.g., leuprolide, buserelin) or other non-avian isoforms (e.g., salmon GnRH, lamprey GnRH) in research where the endogenous avian ligand is required to study native physiology or for comparative receptor pharmacology [4].

Quantitative Differentiation of LHRH, Gln(8)-: Species-Specific Activity and Receptor Binding Data


Relative Biological Activity of LHRH, Gln(8)- in Mammalian vs. Avian Systems

In a direct head-to-head comparison, the relative biological activity of chicken [Gln8]-LHRH was determined in both mammalian and avian pituitary systems. In the mammalian system (rat), [Gln8]-LHRH exhibited only 1% of the biological activity of mammalian [Arg8]-LHRH. In contrast, when assayed on chicken pituitary cells, the two peptides were equipotent, with no significant difference in LH-releasing activity [1].

GnRH receptor pharmacology Species-specific bioactivity Comparative endocrinology

In Vivo Potency of LHRH, Gln(8)- in Rat Models Compared to Mammalian LHRH

In a direct comparative in vivo study in adult male rats, the biological potency of [Gln8]-LHRH was estimated to be 4.1% of that of mammalian [Arg8]-LHRH, based on plasma LH levels 15 minutes post-injection. A shorter duration of action was also noted. In proestrous female rats, the LH-releasing potency was 2.2%, and the ovulation-inducing potency (ED50) was approximately 2.1% of mammalian LHRH [1].

In vivo pharmacology LH/FSH release Ovulation induction

LHRH, Gln(8)- Equipotency with Mammalian LHRH in Avian Pituitary Assays

In a direct head-to-head comparison using adenohypophysial halves from adult male Japanese quail, no significant difference was detected in the ability of [Gln8]-LHRH and [Arg8]-LHRH to stimulate FSH and LH secretion under both in vivo and in vitro conditions. A single i.v. injection of either peptide induced rapid increases in plasma FSH and LH within 5 minutes [1].

Avian endocrinology In vitro bioassay Species-specific agonist

Receptor Affinity Modulation by Glu301: The Molecular Basis for Arg8 Specificity

Mutagenesis studies identified Glu301 of the mouse GnRH receptor as the critical residue conferring high affinity for Arg8-containing ligands. A Glu301Gln mutant receptor exhibited a 56-fold decrease in apparent affinity for mammalian [Arg8]GnRH, while its affinity for [Gln8]GnRH was unchanged compared to the wild-type receptor [1].

GnRH receptor Mutagenesis Ligand-receptor interaction

Comparative Activity of Position 8-Substituted LHRH Analogs

Early structure-activity studies comparing position 8-substituted analogs established that [Gln8]-LHRH retains significant LH- and FSH-releasing activity, whereas other substitutions like [Leu8]-LHRH exhibited lower activity. This study positioned [Gln8]-LHRH as a biologically active analog among early LHRH variants, predating the discovery of superagonists [1].

Structure-activity relationship Analog comparison LHRH variants

LHRH, Gln(8)- as a Reference Standard in Chimeric Analog Studies

In a comprehensive study of chimeric GnRH analogs, [Gln8]GnRH served as a key reference peptide. The study confirmed that the mammalian receptor has high fidelity for Arg8, while the chicken receptor is less discriminatory and accepts basic or neutral amino acids in position 8. The data reinforced that [Gln8]GnRH is the endogenous, high-activity ligand for avian receptors but a low-activity ligand for mammalian receptors [1].

Chimeric peptides Receptor binding Comparative pharmacology

Optimal Application Scenarios for LHRH, Gln(8)- Based on Differentiated Evidence


Avian Reproductive Physiology Research

LHRH, Gln(8)- is the unequivocal ligand of choice for any study investigating the hypothalamic-pituitary-gonadal (HPG) axis in avian species (e.g., chicken, quail, turkey). The quantitative evidence confirms its equipotency with the endogenous ligand in stimulating LH and FSH release from avian pituitaries [1]. Use of mammalian analogs (e.g., [Arg8]-LHRH, buserelin) would introduce a confounding species mismatch, potentially requiring non-physiological doses and yielding data that does not accurately reflect native signaling pathways. This compound is essential for experiments involving pituitary cell culture, in vivo hormone challenge tests, or studies on seasonal breeding and reproductive behavior in birds.

Comparative Endocrinology and GnRH Receptor Pharmacology

LHRH, Gln(8)- is a critical tool for elucidating the structural basis of species-specific GnRH receptor activation. The >100-fold difference in potency between mammalian and avian systems, directly linked to the interaction between Arg8/Gln8 and the receptor's Glu301 residue, makes this compound an indispensable reference standard [2][3]. It should be included in any panel of GnRH isoforms (alongside mammalian, salmon, and lamprey GnRH) when characterizing novel GnRH receptors from different vertebrate classes, performing cross-species pharmacological profiling, or validating computational models of ligand-receptor docking.

Negative Control or Low-Activity Ligand in Mammalian Assays

For researchers using mammalian cell lines or rodent models to screen for novel GnRH agonists or antagonists, LHRH, Gln(8)- serves as a well-characterized, low-activity control. Its in vivo potency in rats is only ~2-4% that of mammalian LHRH, and its activity in mammalian pituitary cells is ~1% [4][5]. This predictable and quantifiable low activity makes it an ideal negative control to benchmark assay sensitivity or to confirm that observed effects are not due to non-specific peptide interactions. It provides a known, low-baseline response against which the activity of novel synthetic analogs can be rigorously compared.

Development of Species-Specific Immunoassays and Antibodies

The unique Gln8 residue creates an epitope distinct from mammalian [Arg8]-LHRH, enabling the development of highly specific antibodies. A radioimmunoassay specific for [Gln8]-LHRH was developed and used to confirm the structure of the chicken hypothalamic peptide, demonstrating its utility in distinguishing this isoform from other GnRH variants [6]. This compound is therefore essential for generating and validating immunoassays for measuring endogenous GnRH-I levels in avian plasma and tissue samples, as well as for immunohistochemical studies mapping GnRH neurons in the avian brain.

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